Ammonium 2-(butoxycarbonyl)benzoate

Description

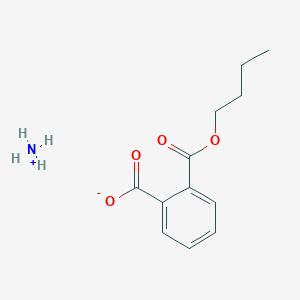

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

75239-51-9 |

|---|---|

Molecular Formula |

C12H17NO4 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

azanium;2-butoxycarbonylbenzoate |

InChI |

InChI=1S/C12H14O4.H3N/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h4-7H,2-3,8H2,1H3,(H,13,14);1H3 |

InChI Key |

CTZJMAUBTHDVBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. However, specific NMR data for Ammonium (B1175870) 2-(butoxycarbonyl)benzoate is not documented in accessible scientific literature.

Proton NMR (¹H NMR) for Butyl and Aromatic Proton Assignments

Proton NMR spectroscopy would be essential in identifying the chemical environment of the hydrogen atoms within the molecule. For Ammonium 2-(butoxycarbonyl)benzoate, this would involve assigning specific signals to the protons of the butyl group (-OCH₂CH₂CH₂CH₃) and the aromatic ring. The expected spectrum would show characteristic multiplets for the butyl chain and distinct signals for the protons on the substituted benzene (B151609) ring. Without experimental data, a detailed analysis and creation of a data table is not possible.

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, this technique would allow for the identification and assignment of each unique carbon atom, including those in the butyl group, the aromatic ring, and the carbonyl carbons of the ester and carboxylate groups. The absence of published ¹³C NMR spectra for this specific compound makes a detailed carbon skeleton analysis impracticable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for confirming the connectivity between atoms in a molecule. COSY would establish proton-proton couplings, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These analyses are critical for unambiguously confirming the structure of this compound. Regrettably, no 2D NMR studies for this compound have been reported in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While general principles can be applied to predict the expected IR spectrum of this compound, specific experimental data is not available.

Analysis of Carbonyl Vibrations (Ester, Carboxylate)

The IR spectrum of this compound would be expected to show distinct absorption bands for the two carbonyl groups. The ester carbonyl (C=O) would likely exhibit a stretching vibration at a different frequency compared to the carboxylate anion (COO⁻). The precise wavenumbers of these vibrations provide insight into the electronic environment of the carbonyl groups. Without an experimental spectrum, a data table of these specific vibrations cannot be compiled.

Characterization of Ammonium and Aromatic Moieties

The presence of the ammonium ion (NH₄⁺) would be indicated by characteristic N-H stretching and bending vibrations in the IR spectrum. Additionally, the aromatic ring would produce signals corresponding to C-H stretching and bending, as well as C=C ring stretching vibrations. While the general regions for these absorptions are known, the exact peak positions for this compound remain uncharacterized.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. Its various forms provide extensive information, from elemental composition to molecular structure and purity.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass to within a very narrow margin (typically < 5 ppm). scispace.com This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. For this compound, HRMS would be applied to the benzoate (B1203000) anion to confirm its elemental formula. The instrument's high resolving power is crucial for distinguishing the target ion from other potential background ions of similar mass. csic.es

Table 1: Theoretical Exact Mass Data for Key Ions of this compound This table illustrates the expected high-resolution mass data for the primary anionic component of the target compound.

| Ion Name | Molecular Formula | Calculated Exact Mass (Da) |

| 2-(butoxycarbonyl)benzoate Anion | C₁₁H₁₁O₄⁻ | 207.0663 |

This exact mass measurement provides a high degree of confidence in the assigned chemical formula, a critical step in structural confirmation. scispace.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and ionic compounds, making it ideal for studying this compound. nih.gov ESI-MS analysis involves dissolving the sample in a polar solvent and spraying it through a high-voltage capillary to generate gas-phase ions.

For this compound, analysis in the negative ion mode would be expected to show a prominent signal corresponding to the 2-(butoxycarbonyl)benzoate anion at an m/z of approximately 207. In the positive ion mode, the ammonium cation (NH₄⁺) would be detected. ESI is known for its ability to observe non-covalent interactions and adducts, although studies on similar quaternary ammonium compounds show that protonated molecules are often the dominant species observed. nih.govmdpi.com The technique is also used to study fragmentation pathways through tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to reveal structural details.

Table 2: Expected Ions in ESI-MS Analysis of this compound This table outlines the primary ions anticipated during ESI-MS analysis in both positive and negative modes.

| Ionization Mode | Expected Ion | Formula | Parent m/z |

| Negative | 2-(butoxycarbonyl)benzoate | [C₁₁H₁₂O₄ - H]⁻ | ~207 |

| Positive | Ammonium | [NH₄]⁺ | ~18 |

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.govnih.gov It involves exposing the sample to a heated stream of metastable gas (typically helium or nitrogen), which ionizes analytes on the surface. When coupled with a Time-of-Flight (TOF) mass analyzer, DART-MS provides high-speed, high-resolution analysis. researchgate.net

DART-TOF-MS could be used for the rapid screening of this compound to confirm its presence on a surface. The thermal nature of the DART source might also induce pyrolysis, providing information on the compound's thermal degradation products. For instance, heating could lead to the loss of ammonia (B1221849) and the formation of 2-(butoxycarbonyl)benzoic acid or further decomposition to butyl benzoate. squarespace.com This makes DART-MS a valuable tool for both quick identification and for studying thermal stability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. researchgate.net Due to its salt-like nature, this compound is non-volatile and would not be directly analyzable by GC-MS without derivatization.

However, GC-MS is highly effective for assessing the purity of the starting materials or for identifying volatile degradation products. For example, if the compound degrades, potential byproducts like Butyl benzoate could be readily detected and quantified. nist.gov The sample would be injected into the GC, where compounds are separated based on their boiling points and interaction with the column, before being ionized (typically by electron ionization) and detected by the mass spectrometer. csic.es Analysis of benzodiazepines, which can be challenging, sometimes employs derivatization to make them suitable for GC-MS analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile, polar, and ionic compounds in complex mixtures. nih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.

LC-MS is the method of choice for analyzing this compound directly. The compound can be separated from impurities and starting materials on a suitable LC column (such as a C18 reversed-phase column) and then detected by the mass spectrometer, typically using an ESI source. nih.gov This technique is invaluable for assessing the purity of the final product and for monitoring the progress of the synthesis reaction by quantifying the consumption of reactants and the formation of the product over time. nih.gov

Table 3: Application of LC-MS in the Analysis of this compound This table summarizes the role of LC-MS in the quality control and monitoring of the target compound.

| Application | Description | Detected Ions (m/z) |

| Purity Assessment | Separation of the main compound from synthesis impurities, starting materials, or degradation products. | ~207 [M-H]⁻ |

| Reaction Monitoring | Tracking the formation of the product and disappearance of reactants over the course of the chemical synthesis. | ~207 [M-H]⁻ |

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry provides invaluable information about a molecule's mass and connectivity in the gas phase, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, single-crystal X-ray diffraction would provide a detailed map of the crystal lattice, revealing the exact positions of the ammonium cation and the 2-(butoxycarbonyl)benzoate anion. This analysis yields crucial data such as bond lengths, bond angles, and torsional angles within the benzoate anion. Furthermore, it elucidates the intermolecular forces that govern the crystal packing, including the specific N-H···O hydrogen bonds between the ammonium cation and the carboxylate group of the anion. This level of structural detail is unparalleled and provides the ultimate confirmation of the compound's structure in the solid phase, as has been demonstrated for similar structures like dicyclo-hexyl-ammonium 2-methoxy-benzoate. nih.gov

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique in chemical characterization, providing the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₅NO₄.

The theoretical percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) are derived from the atomic masses of the elements and the molecular weight of the compound. These calculated values serve as a benchmark against which experimentally determined data are compared.

Theoretical Elemental Composition

The expected elemental composition of this compound is presented in the table below. These values are calculated based on its chemical formula and the atomic weights of the constituent atoms.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 58.65 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 6.73 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.22 |

| Oxygen | O | 16.00 | 4 | 64.00 | 28.40 |

| Total | 225.27 | 100.00 |

Experimental Verification

In a typical experimental workflow, a sample of this compound would be subjected to combustion analysis. This process involves burning a precisely weighed amount of the substance in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. The masses of these products are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The oxygen content is often determined by difference.

Illustrative Research Findings

While specific experimental data for this compound is not widely available in published literature, research on structurally similar compounds, such as ammonium salts of other carboxylated esters, consistently utilizes elemental analysis for empirical formula confirmation. For instance, in the synthesis of novel ester derivatives, researchers typically report experimentally determined percentages for C, H, and N. A close correlation between these experimental values and the theoretically calculated percentages provides strong evidence for the successful synthesis and purity of the target compound.

For example, a hypothetical experimental result for this compound might yield the following data:

| Element | Theoretical % | Experimental % | Deviation |

| C | 58.65 | 58.60 | -0.05 |

| H | 6.73 | 6.78 | +0.05 |

| N | 6.22 | 6.19 | -0.03 |

A deviation of less than ±0.4% between the theoretical and experimental values is generally considered acceptable and confirms the proposed empirical formula.

Computational Chemistry and Theoretical Modeling of Ammonium 2 Butoxycarbonyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the resulting molecular geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like Ammonium (B1175870) 2-(butoxycarbonyl)benzoate, DFT studies would typically involve optimizing the molecular geometry to find the lowest energy conformation. This would provide precise bond lengths, bond angles, and dihedral angles for both the 2-(butoxycarbonyl)benzoate anion and the ammonium cation.

Furthermore, DFT calculations would yield crucial electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. The distribution of electron density and the molecular electrostatic potential (MEP) map, also obtainable from DFT, would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. However, no specific DFT studies on Ammonium 2-(butoxycarbonyl)benzoate have been published to provide this data.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark-quality data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to refine the understanding of the electronic structure of this compound. These calculations would offer more accurate predictions of ionization potentials, electron affinities, and other electronic properties compared to standard DFT approaches. As with DFT, a literature search reveals no application of these ab initio methods to the title compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of molecules over time. For this compound, an ionic compound, MD simulations would be particularly insightful for understanding the interactions between the ammonium cation and the 2-(butoxycarbonyl)benzoate anion in both the solid state and in solution.

In the solid state, MD could model the crystal lattice, revealing the nature and strength of hydrogen bonding between the ammonium ion's protons and the carboxylate and ester oxygen atoms of the anion. In solution, simulations could illustrate the solvation shell around the ions and the dynamics of ion pairing. The conformational landscape of the flexible butoxycarbonyl chain could also be thoroughly explored, identifying the most stable conformers and the energy barriers between them. Unfortunately, no such MD simulation studies for this compound are currently available.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies.

For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. This would be invaluable for assigning experimental spectra. Similarly, the calculation of IR frequencies would help to identify the characteristic vibrational modes, such as the C=O stretches of the carboxylate and ester groups, and the N-H stretches of the ammonium cation. The absence of published computational studies means that no such theoretical spectroscopic data for this compound exists in the literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. For this compound, potential reactions for study could include its synthesis, decomposition pathways, or its reactions with other molecules.

By mapping the potential energy surface for a given reaction, computational methods can elucidate the step-by-step mechanism, providing a detailed understanding of the bond-breaking and bond-forming processes. The geometry of the transition state, the highest energy point along the reaction coordinate, can be calculated, and the activation energy barrier determined. This information is critical for understanding reaction kinetics. To date, no computational studies on the reaction mechanisms involving this compound have been reported.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. These models are built using statistical methods and a set of calculated molecular descriptors.

A QSRR study involving this compound would require a dataset of related compounds with known reactivity data. Molecular descriptors, such as electronic, steric, and topological parameters, would be calculated for each compound. A statistical model would then be developed to link these descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of new, untested compounds. The foundational data and specific QSRR studies for this compound are not present in the current scientific literature.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

The structural attributes of Ammonium (B1175870) 2-(butoxycarbonyl)benzoate make it a promising intermediate in the synthesis of complex organic molecules. The presence of multiple reactive sites—the ammonium carboxylate salt and the butyl ester—allows for a variety of chemical transformations. The carboxylate group can be a precursor to other functional groups, while the ester can be hydrolyzed or transesterified.

The 2-(alkoxycarbonyl)benzoic acid framework is a key structural motif in the synthesis of various heterocyclic compounds and other complex architectures. For instance, derivatives of 2-carboxyaryl ketones can be used to synthesize substituted isocoumarins and other biologically active molecules. The reactivity of the butoxycarbonyl group, in conjunction with the carboxylate, can be strategically employed in multi-step synthetic sequences.

Research into the reactivity of related benzoic acid derivatives suggests that Ammonium 2-(butoxycarbonyl)benzoate could serve as a valuable building block. For example, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid highlights the utility of substituted benzoates in creating complex esters with potential pharmaceutical applications. nih.govresearchgate.net The presence of the ammonium cation could also influence reaction pathways, potentially through ion-pairing effects that modulate the reactivity of the benzoate (B1203000) anion.

Utilization in Polymer Chemistry and as Polymerizable Monomers

The application of benzoate derivatives in polymer science is well-established, primarily as plasticizers and components of alkyd resins. velsicol.com this compound offers intriguing possibilities in this domain, both as a monomer and as a functional additive.

The dually functional nature of this compound could allow it to participate in polymerization reactions in several ways. For instance, the carboxylate group could be converted into a more reactive acyl halide or anhydride (B1165640), enabling its incorporation into polyester (B1180765) or polyamide backbones. Alternatively, the butoxycarbonyl group could be modified to introduce a polymerizable moiety, such as a vinyl or acrylic group, transforming the entire molecule into a functional monomer. The synthesis of side-chain liquid crystalline polymers from methacrylate (B99206) monomers bearing azo-ester linked benzothiazole (B30560) mesogens demonstrates the potential of incorporating complex benzoic acid derivatives into polymer structures to achieve specific properties. researchgate.net

Furthermore, the ionic nature of the ammonium salt could be exploited to create self-assembled polymeric structures or to influence the morphology and properties of polymer blends. The incorporation of benzoic acid into syndiotactic polystyrene (sPS) has been shown to create co-crystalline phases, where the benzoic acid molecules are segregated within the polymer's crystalline cavities. mdpi.com This suggests that this compound could be used to create functionalized polymer systems with controlled molecular organization.

| Potential Polymer Application | Relevant Functional Group | Anticipated Outcome |

| Monomer for Polyesters/Polyamides | Carboxylate (after activation) | Incorporation into polymer backbone |

| Functional Monomer | Butoxycarbonyl (after modification) | Side-chain functionalization |

| Polymer Additive/Modifier | Ammonium Salt, Benzoate Core | Control of morphology, plasticization |

Development as a Component in Advanced Materials

The unique combination of an aromatic core, an ester, and an ionic group in this compound makes it a candidate for the development of a variety of advanced materials with tailored electronic, optical, and catalytic properties.

Organic Electronic and Optoelectronic Materials

Aromatic carboxylic acids and their derivatives are increasingly being explored for their potential in organic electronics. acs.orgresearchgate.net These molecules can self-assemble into ordered structures that facilitate charge transport, a crucial property for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The planar, π-conjugated system of the benzoate core in this compound could contribute to the electronic properties of such materials.

The ability of aromatic carboxylates to form self-assembled monolayers (SAMs) on various substrates is another key feature. These SAMs can be converted into carbon nanomembranes with potential applications in separation and electronics. nih.gov The specific substitution pattern of this compound could be used to tune the packing and electronic coupling between molecules in such assemblies, thereby influencing the performance of the resulting devices. The study of carbazole (B46965) derivatives in photocatalysis further underscores the potential of functionalized aromatic compounds in optoelectronic applications. acs.org

Self-Assembling Systems and Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct complex, ordered architectures from molecular building blocks. Benzoic acid derivatives are excellent candidates for this purpose due to the directional nature of the hydrogen bonds formed by their carboxylic acid groups. acs.orgacs.org In the case of this compound, the ammonium and carboxylate ions can participate in strong electrostatic interactions and hydrogen bonding, driving the formation of well-defined supramolecular assemblies. iucr.org

The interplay between the ionic interactions, potential hydrogen bonding involving the carbonyl of the ester group, and π-stacking of the benzene (B151609) rings could lead to the formation of a variety of structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The formation of chiral cocrystals from achiral benzoic acid derivatives and amines highlights the potential for creating complex and functional supramolecular structures. acs.orgacs.org Such self-assembled systems could find applications in areas like molecular recognition, sensing, and the development of "smart" materials that respond to external stimuli.

| Interaction Type | Participating Groups | Potential Supramolecular Structure |

| Ion Pairing / H-Bonding | Ammonium and Carboxylate | 1D Chains, 2D Sheets |

| π-π Stacking | Benzene Rings | Columnar or Lamellar Structures |

| Dipole-Dipole | Butoxycarbonyl Group | Modulated Packing |

Catalysis and Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. acs.orgmdpi.com Ammonium salts are known to function as phase-transfer catalysts and have been used as co-catalysts in various organocatalytic reactions. nih.gov The ammonium cation in this compound could potentially play a similar role, facilitating reactions between reactants in immiscible phases.

Furthermore, the benzoate moiety itself could participate in catalysis. Carboxylic acids can act as Brønsted acid catalysts or can be activated by other catalysts to participate in reactions. nih.gov While the carboxylate in this compound is deprotonated, it could still act as a Brønsted base or a nucleophile in certain catalytic cycles. The combination of the ammonium cation and the benzoate anion within the same molecule could lead to bifunctional catalytic activity, where both ions play a role in activating the substrates and promoting the reaction. The use of N-heterocyclic carbenes (NHCs) in combination with various additives to catalyze a wide range of transformations, including the oxidation of aldehydes to carboxylic acids, demonstrates the broad potential of organocatalytic systems. mdpi.comacs.org

Incorporation into Ionic Liquid Architectures

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and catalysts due to their low vapor pressure and high thermal stability. lookchem.com The synthesis of ILs based on ammonium benzoates has been reported, showcasing the potential of this class of compounds. journalajopacs.comresearchgate.net this compound, being an ammonium salt, is a prime candidate for use as or in the formation of ionic liquids.

By pairing the 2-(butoxycarbonyl)benzoate anion with a suitable bulky and asymmetric organic cation, it should be possible to design novel ionic liquids with specific properties. The nature of the cation and the functional groups on the anion will determine the physicochemical properties of the resulting IL, such as its viscosity, conductivity, and solubility. Research on the synthesis of ionic liquids from various benzoic acid derivatives and amines has demonstrated the feasibility of this approach. journalajopacs.comresearchgate.netmdpi.com The presence of the butoxycarbonyl group could impart unique characteristics to the ionic liquid, potentially influencing its solvent properties or its ability to act as a task-specific ionic liquid for certain applications, such as in catalysis or extractions. gychbjb.comindianchemicalsociety.comnih.gov

| Cation Type | Potential Anion | Anticipated IL Properties |

| Tetraalkylammonium | 2-(butoxycarbonyl)benzoate | Tunable viscosity and conductivity |

| Imidazolium | 2-(butoxycarbonyl)benzoate | Enhanced thermal and electrochemical stability |

| Cholinium | 2-(butoxycarbonyl)benzoate | Increased biodegradability and lower toxicity |

Exploitation in Advanced Analytical Chemistry Methodologies

The application of this compound in advanced analytical chemistry, particularly in chromatographic separations, remains a niche area with limited specific documentation in publicly accessible scientific literature. While the broader class of benzoic acid derivatives sees extensive use in chromatography, dedicated studies focusing on the utility of this specific ammonium salt are not readily found.

Conclusion and Future Research Directions

Summary of Current Understanding and Identified Research Gaps

The current understanding of Ammonium (B1175870) 2-(butoxycarbonyl)benzoate is rudimentary, largely confined to its basic chemical identity. There is a profound lack of publicly available data regarding its physicochemical properties, established synthetic routes, and demonstrated applications. The most significant research gap is the absence of fundamental characterization and performance data.

Emerging Avenues for Synthetic Innovation and Methodological Advancements

Future research should prioritize the development and publication of a robust and high-yielding synthesis for Ammonium 2-(butoxycarbonyl)benzoate. Exploration of green chemistry principles, such as the use of renewable solvents, catalytic methods to minimize waste, and flow chemistry for improved control and scalability, would represent significant methodological advancements.

Untapped Potential in Advanced Materials and Catalysis Research

The potential for this compound in advanced materials and catalysis is entirely unexplored. Future studies could investigate its use as a precursor for metal-organic frameworks (MOFs), a component in stimuli-responsive materials, or as a ligand in catalytic systems. Its ionic nature, combined with the organic ester functionality, could impart unique properties to such materials.

Interdisciplinary Research Opportunities and Collaborations

The significant knowledge gaps surrounding this compound present numerous opportunities for interdisciplinary collaboration. Synthetic chemists could work to produce the compound efficiently, while analytical chemists could perform detailed spectroscopic and thermal characterization. Materials scientists could then explore the integration of this compound into novel materials, and computational chemists could model its properties to guide experimental work. Such collaborative efforts are essential to unlock the potential of this understudied chemical.

Q & A

Basic: What are the optimal synthetic routes for preparing ammonium 2-(butoxycarbonyl)benzoate, and how can purity be validated?

Answer:

Synthesis typically involves esterification of 2-(butoxycarbonyl)benzoic acid followed by neutralization with ammonium hydroxide. Key steps include:

- Esterification: Use catalytic sulfuric acid or p-toluenesulfonic acid under reflux conditions (120–140°C) with butanol .

- Neutralization: Add aqueous NH₄OH dropwise to the acid in an ice bath to prevent thermal degradation.

- Purity Validation:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

- ¹H/¹³C NMR to confirm absence of unreacted starting materials (e.g., residual butanol peaks at δ 0.9–1.6 ppm) .

- Common Pitfalls: Incomplete esterification due to insufficient acid catalyst; monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- FT-IR: Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and ammonium (-NH₄⁺) broad peak near 3000–3300 cm⁻¹ .

- NMR:

- ¹H NMR: Look for benzoate aromatic protons (δ 7.4–8.1 ppm) and butoxy methylene (-CH₂O-) at δ 4.2–4.4 ppm.

- ¹³C NMR: Ester carbonyl at ~165–170 ppm and ammonium counterion absence of acidic protons .

- Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 238.1; fragmentation patterns should align with butoxy loss (m/z 138) .

- HPLC-MS: Use reverse-phase columns to detect impurities at trace levels (<0.5%) .

Advanced: How can computational modeling guide the design of experiments for studying this compound’s reactivity?

Answer:

- DFT Calculations: Predict reaction pathways (e.g., hydrolysis kinetics under acidic/basic conditions) by modeling transition states and activation energies .

- Molecular Dynamics (MD): Simulate solubility in mixed solvents (e.g., water/ethanol) to optimize recrystallization conditions .

- QSPR Models: Correlate substituent effects (e.g., butoxy chain length) with physicochemical properties (logP, pKa) for derivative design .

- Validation: Cross-check computational results with experimental data (e.g., kinetic studies using UV-Vis spectroscopy) to resolve discrepancies .

Advanced: What methodological frameworks address contradictions in stability data for this compound under varying humidity?

Answer:

- Factorial Design: Test stability across humidity (30–90% RH), temperature (25–40°C), and pH (4–8) using a 2³ factorial matrix to identify interactions .

- Accelerated Stability Testing: Apply Arrhenius kinetics at elevated temperatures (50–70°C) to extrapolate shelf-life under ambient conditions .

- Contradiction Resolution: If conflicting data arise (e.g., degradation at low RH vs. high RH), conduct solid-state NMR to detect amorphous/crystalline phase transitions affecting hydrolysis rates .

- Theoretical Basis: Link instability to Bronsted acid-base theory, where ammonium ion catalyzes ester hydrolysis in hydrophilic environments .

Advanced: How can this compound be integrated into interdisciplinary studies (e.g., drug delivery or materials science)?

Answer:

- Drug Delivery:

- Prodrug Design: Use the benzoate ester as a lipophilic prodrug moiety; study hydrolysis in simulated biological fluids (pH 7.4, 37°C) .

- Nanocarrier Synthesis: Modify the butoxy chain with PEG for micelle formation; characterize via DLS and TEM .

- Materials Science:

- Mechanistic Studies: Use stopped-flow spectroscopy to monitor real-time interactions in composite systems .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage Conditions: Keep in airtight containers under inert gas (N₂/Ar) at –20°C; avoid exposure to light .

- Handling: Work in a glovebox (<5% RH) for hygroscopic batches; use anhydrous solvents during synthesis .

- Stability Monitoring: Perform monthly HPLC checks for hydrolysis products (e.g., free benzoic acid) .

Advanced: How do structural modifications (e.g., varying alkyl chain length) impact the compound’s biological or chemical activity?

Answer:

- SAR Studies: Synthesize analogs with ethyl, pentyl, or branched chains; compare:

- Lipophilicity: Measure logP via shake-flask method; longer chains increase logP .

- Enzyme Inhibition: Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay .

- Statistical Analysis: Apply ANOVA to determine significance of chain length vs. activity; use Tukey’s HSD for post-hoc comparisons .

- Theoretical Basis: Relate steric effects (chain branching) to binding affinity using molecular docking .

Advanced: What strategies resolve low yields in the amidation of this compound?

Answer:

- Optimization via DoE: Use a Central Composite Design to vary catalyst (EDCI/HOBt), solvent (DMF vs. THF), and temperature (0–25°C) .

- Mechanistic Insight: If yields plateau, employ in situ IR to detect intermediate acylimidazole formation .

- Alternative Routes: Use mixed anhydride methods (e.g., chloroformate activation) or enzymatic catalysis (lipases in organic media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.